molecular formula C15H14ClFN2O2 B5846790 1-(3-Chloro-4-fluorophenyl)-3-(4-methoxy-2-methylphenyl)urea

1-(3-Chloro-4-fluorophenyl)-3-(4-methoxy-2-methylphenyl)urea

Cat. No.: B5846790
M. Wt: 308.73 g/mol
InChI Key: KBCMFTAFAVKYGH-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-fluorophenyl)-3-(4-methoxy-2-methylphenyl)urea is an organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The unique combination of functional groups in this compound makes it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloro-4-fluorophenyl)-3-(4-methoxy-2-methylphenyl)urea typically involves the reaction of 3-chloro-4-fluoroaniline with 4-methoxy-2-methylaniline in the presence of a suitable coupling agent such as carbonyldiimidazole (CDI) or phosgene. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under controlled temperature conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in scaling up the production while maintaining the quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-4-fluorophenyl)-3-(4-methoxy-2-methylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.

    Reduction: The nitro group (if present) can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in an aprotic solvent.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-fluorophenyl)-3-(4-methoxy-2-methylphenyl)urea depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of chloro, fluoro, and methoxy groups can influence its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Chloro-4-fluorophenyl)-3-phenylurea
  • 1-(3-Chloro-4-fluorophenyl)-3-(4-methoxyphenyl)urea
  • 1-(3-Chloro-4-fluorophenyl)-3-(2-methylphenyl)urea

Uniqueness

1-(3-Chloro-4-fluorophenyl)-3-(4-methoxy-2-methylphenyl)urea is unique due to the specific combination of chloro, fluoro, methoxy, and methyl groups. This unique structure can result in distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(3-chloro-4-fluorophenyl)-3-(4-methoxy-2-methylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClFN2O2/c1-9-7-11(21-2)4-6-14(9)19-15(20)18-10-3-5-13(17)12(16)8-10/h3-8H,1-2H3,(H2,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBCMFTAFAVKYGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)NC(=O)NC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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